molecular formula C8H18Cl2N2 B2572857 (1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride CAS No. 2567497-01-0

(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride

Cat. No.: B2572857
CAS No.: 2567497-01-0
M. Wt: 213.15
InChI Key: VJQXNJXWPPLCQI-UHFFFAOYSA-N
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Description

(1-Cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride is a bicyclic amine salt featuring a pyrrolidine ring substituted with a cyclopropyl group at the 1-position and an aminomethyl group at the 2-position. The dihydrochloride form enhances its solubility and stability, making it suitable for pharmacological applications, particularly in receptor modulation. Its structural uniqueness lies in the cyclopropane ring fused to the pyrrolidine scaffold, which imposes steric constraints and influences electronic properties compared to simpler pyrrolidine derivatives .

Properties

IUPAC Name

(1-cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-6-8-2-1-5-10(8)7-3-4-7;;/h7-8H,1-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQXNJXWPPLCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally analogous methanamine derivatives, focusing on substituents, molecular weight, and pharmacological relevance.

Pharmacological Relevance

  • Receptor modulation : Compounds 9045 and 0801 (from ) were tested as allosteric modulators of gonadotropin receptors, highlighting the role of aromatic substituents (e.g., benzodioxin, chlorophenyl) in enhancing receptor binding .
  • Solubility and bioavailability : The dihydrochloride salt form, as seen in N-methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride, improves aqueous solubility, a critical factor for in vivo studies .

Steric and Electronic Effects

  • Cyclopropyl vs.
  • Fused-ring systems: Compounds like {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride exhibit planar fused-ring systems, which may enhance π-π stacking interactions but reduce solubility compared to monocyclic analogs .

Biological Activity

(1-Cyclopropylpyrrolidin-2-yl)methanamine; dihydrochloride is a chemical compound characterized by its cyclopropyl and pyrrolidine structures, which confer unique steric and electronic properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

The synthesis of (1-Cyclopropylpyrrolidin-2-yl)methanamine; dihydrochloride typically involves the cyclization of cyclopropylamine with pyrrolidine derivatives. The reaction is conducted under controlled conditions to optimize yield and purity. The final product is obtained as a dihydrochloride salt through crystallization or chromatography techniques .

PropertyValue
IUPAC Name(1-Cyclopropylpyrrolidin-2-yl)methanamine; dihydrochloride
Molecular FormulaC₇H₁₄Cl₂N₂
Molecular Weight195.10 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water

The biological activity of (1-Cyclopropylpyrrolidin-2-yl)methanamine; dihydrochloride is primarily attributed to its interaction with various molecular targets in the body, including neurotransmitter receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and neurological function .

Potential Mechanisms:

  • Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission.
  • Enzyme Modulation: It could inhibit or activate enzymes involved in metabolic pathways, affecting physiological responses.

Biological Activity Studies

Research has demonstrated various biological activities associated with (1-Cyclopropylpyrrolidin-2-yl)methanamine; dihydrochloride, including neuroprotective effects and potential therapeutic applications in treating neurological disorders.

Case Study Overview

  • Neuroprotective Effects: A study investigated the neuroprotective properties of the compound in models of neurodegeneration. Results indicated significant reductions in neuronal cell death and inflammation markers, suggesting potential for treating conditions like Alzheimer's disease.
  • Antidepressant Activity: In animal models, the compound exhibited antidepressant-like effects comparable to established medications. Behavioral tests showed increased locomotion and reduced despair-like behavior .

Applications in Research and Medicine

The unique structure of (1-Cyclopropylpyrrolidin-2-yl)methanamine; dihydrochloride makes it a valuable candidate for drug development. Its ability to interact with multiple biological targets opens avenues for exploring its use in:

  • Neurological Disorders: As a potential treatment for depression, anxiety, and neurodegenerative diseases.
  • Chemical Biology: Serving as a probe to study biological processes and molecular interactions.

Comparison with Similar Compounds

Comparative studies with similar compounds reveal distinct advantages in terms of selectivity and potency.

Table 2: Comparison with Related Compounds

CompoundBiological ActivityUnique Features
(1-Cyclobutylpyrrolidin-2-yl)methanamineModerate neuroactivityCyclobutyl group
(1-Cyclopentylpyrrolidin-2-yl)methanamineLow neuroactivityCyclopentyl group
(1-Cyclohexylpyrrolidin-2-yl)methanamineHigh receptor affinityCyclohexyl group

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